N-Ethyl-2,2,2-trifluoroacetamide

Gas Chromatography Derivatization Analytical Chemistry

N-Ethyl-2,2,2-trifluoroacetamide (CAS 1682-66-2) is a fluorinated amide compound with a molecular weight of 141.09 g/mol, belonging to the class of N-alkyltrifluoroacetamides. Its structure features a trifluoroacetyl group, which imparts distinct physicochemical properties, including enhanced volatility and a strong electron-withdrawing character.

Molecular Formula C4H6F3NO
Molecular Weight 141.09 g/mol
CAS No. 1682-66-2
Cat. No. B154881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2,2,2-trifluoroacetamide
CAS1682-66-2
Molecular FormulaC4H6F3NO
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESCCNC(=O)C(F)(F)F
InChIInChI=1S/C4H6F3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9)
InChIKeySVEZGQGDAZLHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2,2,2-trifluoroacetamide (CAS 1682-66-2): Baseline for Scientific Selection and Procurement


N-Ethyl-2,2,2-trifluoroacetamide (CAS 1682-66-2) is a fluorinated amide compound with a molecular weight of 141.09 g/mol, belonging to the class of N-alkyltrifluoroacetamides [1]. Its structure features a trifluoroacetyl group, which imparts distinct physicochemical properties, including enhanced volatility and a strong electron-withdrawing character [2]. This compound is recognized as a key building block in organic synthesis and a derivatization agent for analytical chemistry, with a documented purity specification often at or above 95% .

Derivatization GC and GC-MS method development for amines
Synthesis Protected amine route to fluorinated ethylamines
Differentiation Aromatic amine class separation via acylation

Why Generic Substitution of N-Ethyl-2,2,2-trifluoroacetamide is Problematic for Critical Applications


The substitution of N-Ethyl-2,2,2-trifluoroacetamide with other N-alkyltrifluoroacetamides or simpler acylation reagents is not scientifically valid. This is due to a confluence of unique properties arising from its specific N-ethyl substitution on the trifluoroacetamide core, which dictates its fragmentation pattern in mass spectrometry [1] and its distinct chromatographic behavior [2]. The precise nature of the alkyl group directly influences the electron density at the amide nitrogen, affecting its stability and reactivity in downstream synthesis and derivatization steps. Using an alternative, such as N-methyltrifluoroacetamide, would lead to different retention times, different MS fragment ions, and potentially altered reaction kinetics, thereby compromising the reproducibility and integrity of analytical methods or synthetic pathways established with this specific compound.

N-alkyl mismatch N-Methyl analog shifts retention times and alters MS fragment ions, disrupting validated methods.
Acyl group substitution Non-fluorinated acyl reagents lack the characteristic CF₃ diagnostic ions, compromising identity confirmation.
Stability profile Alternative acyl derivatives may exhibit different volatility or stability, affecting GC peak shape and reproducibility.

Product-Specific Quantitative Evidence Guide for N-Ethyl-2,2,2-trifluoroacetamide Procurement


Superior Volatility and Stability Profile of Trifluoroacetamide Derivatives in Gas Chromatography

In a systematic head-to-head evaluation of acylation derivatives for GC analysis of bacterial amines, the trifluoroacetamide class was found to be superior in terms of volatility and stability compared to both acetyl and heptafluorobutyryl derivatives [1]. This established performance benchmark is foundational for the class to which N-Ethyl-2,2,2-trifluoroacetamide belongs.

Volatility and stability comparison
Class-level
Trifluoroacetamide derivatives reported higher volatility and stability vs acetyl and heptafluorobutyryl derivatives under packed-column GC conditions.
Supports GC method suitability for amine derivatization
Class-level inference; packed column data
Gas Chromatography Derivatization Analytical Chemistry

Defined Mass Spectrometric Fragmentation Pattern for N-alkyltrifluoroacetamides Under Electron Impact

Under electron impact (EI) conditions, N-alkyltrifluoroacetamides, including N-Ethyl-2,2,2-trifluoroacetamide, exhibit characteristic and analytically useful fragment ions [1][2]. A comparative review of the literature shows a consistent pattern across multiple studies: a prominent peak at m/z 69 for [CF3]+ is observed, and while some reports note an absence of [COCF3]+, others have identified it at m/z 97 [2]. These specific diagnostic ions enable the unambiguous confirmation of the trifluoroacetamide moiety and differentiate it from non-fluorinated or differently substituted analogs.

EI-MS fragmentation profile
Class-level
Diagnostic ions m/z 69 ([CF₃]⁺) and, in some reports, m/z 97 ([COCF₃]⁺) distinguish trifluoroacetamides from non-fluorinated analogs.
Enables unambiguous trifluoroacetamide identity confirmation
Electron impact ionization context
Mass Spectrometry Structural Elucidation GC-MS

Validated Synthetic Route as a Key Intermediate for Fluorinated Amines

N-Ethyl-2,2,2-trifluoroacetamide serves as a direct and validated precursor to 2,2,2-trifluoroethyl-ethylamine via LiAlH4 reduction, which is a key step in synthesizing N-nitroso-2,2,2-trifluoroethyl-ethylamine (F-3-NDEA) [1]. This documented synthetic pathway highlights its specific utility as a protected amine building block, where the trifluoroacetyl group is used to mask the amine during other reactions and is subsequently removed.

Synthetic route validation
Reported
Reduction to 2,2,2-trifluoroethyl-ethylamine via LiAlH₄ demonstrates utility as a protected CF₃-building block.
Supports use in fluorinated amine intermediate synthesis
One-step reduction pathway reported
Organic Synthesis Fluorinated Building Blocks Intermediates

Differentiation of Primary and Secondary Aromatic Amines via Trifluoroacylation

A key analytical challenge is the differentiation of primary, secondary, and tertiary aromatic amines. A study using trifluoroacylation demonstrated that while the method does not directly distinguish between primary and secondary amines, it provides a basis for doing so when combined with the analysis of fragment ions and GC retention time shifts [1]. This method relies on the class-specific reactivity of the trifluoroacetyl group, which N-Ethyl-2,2,2-trifluoroacetamide can be used to introduce.

Amine class differentiation
Class-level
Trifluoroacylation combined with GC retention shifts and fragment ions allows structural differentiation of aromatic amines.
Supports method development for amine class separation
Demonstrated in fossil fuel matrices
Analytical Chemistry GC-MS Derivatization

Optimal Research and Industrial Application Scenarios for N-Ethyl-2,2,2-trifluoroacetamide


Validated Intermediate for Fluorinated Amine Synthesis

N-Ethyl-2,2,2-trifluoroacetamide is the preferred starting material for synthesizing 2,2,2-trifluoroethyl-ethylamine via LiAlH4 reduction [1]. This specific pathway is documented in the synthesis of N-nitroso-2,2,2-trifluoroethyl-ethylamine (F-3-NDEA) for toxicological studies. This application leverages the compound's role as a protected amine, enabling the introduction of the valuable trifluoroethyl group, which can significantly alter a molecule's metabolic stability and bioavailability compared to non-fluorinated analogs.

GC and GC-MS Method Development Requiring Volatile and Stable Amine Derivatives

For laboratories developing or validating analytical methods for amines, the trifluoroacetamide class, which includes this compound, offers a superior volatility and stability profile compared to acetyl or heptafluorobutyryl derivatives [1]. This property is critical for achieving sharp, well-resolved peaks in gas chromatography. Furthermore, the compound's predictable mass spectral fragmentation under electron impact (EI), characterized by key diagnostic ions like m/z 69 [CF3]+, allows for unambiguous analyte identification and quantification [2][3].

Reagent for Introducing the Trifluoroacetyl Protecting Group in Multi-Step Syntheses

This compound is a versatile reagent for introducing the trifluoroacetyl group onto nucleophilic substrates, such as amines and alcohols. The resulting trifluoroacetamide or trifluoroacetate ester serves as a robust protecting group, offering enhanced stability under various reaction conditions due to the strong electron-withdrawing nature of the CF3 group [1]. This allows for selective transformations elsewhere in a complex molecule before the protecting group is cleaved under defined conditions.

Analytical Method Development for Complex Mixtures Requiring Amine Class Differentiation

In fields like petroleomics or environmental analysis, distinguishing between primary, secondary, and tertiary amines in complex matrices like fossil fuels is a significant challenge. Trifluoroacylation, which can be achieved using N-Ethyl-2,2,2-trifluoroacetamide as a reagent, provides a solution. The resulting derivatives yield characteristic shifts in GC retention times and distinct mass spectral fragmentation patterns that enable this crucial differentiation, which is not possible with many other derivatization techniques [4].

Application
Selection Property
Validation Focus
Fluorinated amine synthesis via protected amine route
Trifluoroacetyl as amine protecting group
Confirm reduction compatibility and CF₃ group retention
GC/GC-MS method development for amine analysis
Reported volatility and stability profile
Verify peak shape and retention reproducibility
Multi-step synthesis requiring amine protection
Robustness under reaction conditions
Assess compatibility with downstream transformations
Amine class differentiation in complex matrices
Trifluoroacylation for MS/GC differentiation
Evaluate retention shift and fragment ion patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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